REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OCC2C=CC=CC=2)[CH2:10][CH2:9]1.Cl[S:26](O)(=[O:28])=[O:27]>ClCCl>[NH2:14][CH:11]1[CH2:10][CH2:9][N:8]([S:26]([NH:3][CH3:6])(=[O:28])=[O:27])[CH2:13][CH2:12]1
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)NC(OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
290 μL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Benzene (32 mL) and phosphorus pentachloride (0.7 g; WAKO) were added to this residue
|
Type
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STIRRING
|
Details
|
the resulting mixture was stirred at 80° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
followed by the addition of 1 N aqueous sodium hydroxide solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (Yamazen; hexane/ethyl acetate)
|
Type
|
DISSOLUTION
|
Details
|
30 mg of this purified compound was dissolved in dichloromethane (0.4 mL)
|
Type
|
ADDITION
|
Details
|
followed by the addition of 3,5-lutidine (0.4 mL; WAKO) and methylamine (2 M, 70 μL; Ald)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
1 N hydrochloric acid (2 mL; WAKO) was added to the reaction mixture solution
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for approx. 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |